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Application Notes
dCBP-1 is a potent and selective heterobifunctional chemical degrader of the paralogous lysine

acetyltransferases CREB-binding protein (CBP) and p300.[1] As a Proteolysis Targeting

Chimera (PROTAC), dCBP-1 functions by inducing the proximity of p300/CBP to the E3

ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal

degradation of p300 and CBP.[2][3][4] These proteins are critical coactivators at enhancers,

playing a pivotal role in enhancer-promoter communication through their histone

acetyltransferase (HAT) activity and scaffolding functions.[5] The degradation of p300/CBP

provides a powerful tool to dissect their roles in gene regulation.

The primary application of dCBP-1 in the study of enhancer-promoter communication lies in its

ability to acutely and completely ablate p300/CBP function, an outcome not always achievable

with small molecule inhibitors that may only target a single protein domain.[1][5] By degrading

these key proteins, researchers can investigate the direct consequences on:

Enhancer Activity and Histone Acetylation: p300/CBP are the principal writers of histone H3

lysine 27 acetylation (H3K27ac), a hallmark of active enhancers and promoters.[6] Treatment

with dCBP-1 leads to a rapid and near-complete loss of H3K27ac at these regulatory

elements, effectively "silencing" them.[6] This allows for the study of the direct impact of this

histone mark on chromatin accessibility, transcription factor binding, and gene expression.
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Gene Expression: By ablating enhancer function, dCBP-1 can be used to identify genes that

are critically dependent on p300/CBP-mediated enhancer activity. A prominent example is

the potent downregulation of the oncogene MYC in multiple myeloma cells, which is driven

by a super-enhancer that is highly dependent on p300/CBP.[1][6][7]

Chromatin Architecture and Accessibility: The loss of p300/CBP and associated histone

acetylation can alter local chromatin structure. Studies using dCBP-1 can elucidate the role

of these factors in maintaining an open and accessible chromatin state at enhancers, which

is permissive for transcription.

Transcription Factor Interactions: p300/CBP act as scaffolds, mediating interactions between

DNA-binding transcription factors and the basal transcription machinery.[5] dCBP-1 can be

used to study the p300/CBP-dependency of these interactions and their downstream

functional consequences.

dCBP-1 is particularly valuable in cancer research, where dysregulation of enhancer activity is

a common driver of oncogene expression.[3] Its potent cytotoxic effects in cancer cell lines like

multiple myeloma highlight the therapeutic potential of targeting p300/CBP.[3][7]

Data Presentation
Table 1: Efficacy of dCBP-1 in Degrading p300/CBP in
Various Cell Lines
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Cell Line Type Cell Line Name
Concentration
Range

Treatment
Duration

Observed
Effect

Multiple

Myeloma
MM1S 10 - 1000 nM 6 hours

Near-complete

degradation of

p300/CBP.[7]

Multiple

Myeloma
MM1R Not specified Not specified

Near-complete

p300/CBP

degradation.[7]

[8]

Multiple

Myeloma
KMS-12-BM Not specified Not specified

Near-complete

p300/CBP

degradation.[7]

[8]

Multiple

Myeloma
KMS34 Not specified Not specified

Near-complete

p300/CBP

degradation.[7]

[8]

Human Haploid HAP1 10 - 1000 nM 6 hours

Almost complete

loss of both CBP

and p300.[7][8]

Human Haploid HAP1 250 nM 1 hour

Almost complete

degradation of

p300/CBP.[7]

Prostate Cancer VCaP Indicated Conc. 4 hours
Degradation of

p300 and CBP.

Prostate Cancer LNCaP 10 nM 4 or 24 hours

Abolished

H3K27ac and

H2BNTac marks.

Table 2: Functional Consequences of dCBP-1 Treatment

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.promega.com/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/
https://www.promega.com/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/
https://www.bosterbio.com/protocol-and-troubleshooting/chromatin-immunoprecipitation-chip-for-histones-protocol
https://www.promega.com/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/
https://www.bosterbio.com/protocol-and-troubleshooting/chromatin-immunoprecipitation-chip-for-histones-protocol
https://www.promega.com/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/
https://www.bosterbio.com/protocol-and-troubleshooting/chromatin-immunoprecipitation-chip-for-histones-protocol
https://www.promega.com/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/
https://www.bosterbio.com/protocol-and-troubleshooting/chromatin-immunoprecipitation-chip-for-histones-protocol
https://www.promega.com/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/
https://www.benchchem.com/product/b15605703?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line(s) Treatment Condition Key Finding

Multiple Myeloma Not specified
Potent downregulation of

oncogenic MYC.[6]

Multiple Myeloma Not specified
Near complete loss of H3K27

acetylation.[6]

Multiple Myeloma Not specified
Induction of apoptosis within

48-72 hours.[3]

HAP1 1 µM, 6 hours
Proteome-wide selective

degradation of p300/CBP.

LNCaP 10 nM, 4 or 24 hours

Strongest inhibitory effects on

H2BNTac and H3K27ac

compared to other inhibitors.
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Caption: Mechanism of dCBP-1 action and its impact on enhancer function.
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Caption: General experimental workflow for studying enhancer-promoter communication using

dCBP-1.

Experimental Protocols
Protocol 1: Cell Culture and Treatment with dCBP-1

Cell Culture:

Culture human multiple myeloma (e.g., MM1S) or other desired cell lines in RPMI-1640

medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

Maintain cells in a humidified incubator at 37°C with 5% CO2.
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Passage cells every 2-3 days to maintain logarithmic growth.

dCBP-1 Preparation:

Prepare a 10 mM stock solution of dCBP-1 in dimethyl sulfoxide (DMSO).

Store the stock solution at -20°C or -80°C for long-term storage.

On the day of the experiment, prepare fresh serial dilutions of dCBP-1 in the appropriate

cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 250

nM, 1 µM).

Prepare a vehicle control with the same final concentration of DMSO as the highest

dCBP-1 concentration used.

Cell Treatment:

Seed cells in multi-well plates at a density appropriate for the specific downstream assay.

Allow cells to adhere and resume growth for 24 hours.

Remove the old medium and add the freshly prepared medium containing the desired

concentrations of dCBP-1 or vehicle control.

Incubate the cells for the desired treatment duration (e.g., 1, 2, 6, 24, 48, or 72 hours)

depending on the experimental endpoint.

Protocol 2: Western Blotting for p300/CBP Degradation
and Histone Acetylation

Cell Lysis:

After treatment, wash the cells once with ice-cold PBS.

Lyse the cells directly in the plate by adding 1X SDS sample buffer (e.g., for a 6-well plate,

use 100 µl per well).

Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA protein assay kit.

SDS-PAGE and Transfer:

Normalize the protein concentrations for all samples.

Boil the samples at 95-100°C for 5 minutes.

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel (e.g., 8% gel for

large proteins like p300/CBP).

Run the gel to separate the proteins by size.

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Immunoblotting:

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat

dry milk or BSA in TBS with 0.1% Tween-20 (TBST)).

Incubate the membrane with primary antibodies against p300, CBP, H3K27ac, and a

loading control (e.g., β-actin or total Histone H3) overnight at 4°C with gentle shaking.

Wash the membrane three times for 5 minutes each with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane again three times for 5 minutes each with TBST.

Detection:

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

blot using a digital imager or X-ray film.
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Protocol 3: Cell Viability Assay
Cell Seeding and Treatment:

Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in

100 µl of medium.

Incubate for 24 hours.

Treat the cells with a range of dCBP-1 concentrations and a vehicle control as described

in Protocol 1.

Incubate for the desired duration (e.g., 72 hours).

Assay Procedure (using CellTiter-Glo® as an example):

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately

30 minutes.

Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in

each well (e.g., 100 µl of reagent to 100 µl of medium).

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Data Analysis:

Subtract the background luminescence (from wells with medium only).

Normalize the data to the vehicle-treated control cells to determine the percentage of

viability.

Plot the results to determine the half-maximal inhibitory concentration (IC50).
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Protocol 4: Chromatin Immunoprecipitation (ChIP-seq)
for H3K27ac

Cross-linking and Chromatin Preparation:

Treat cells with dCBP-1 or vehicle as described in Protocol 1.

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a

final concentration of 1% and incubating for 10 minutes at room temperature.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

Harvest the cells, wash with ice-cold PBS, and lyse the cells to isolate nuclei.

Resuspend the nuclei in a lysis buffer and sonicate the chromatin to shear the DNA to an

average size of 200-500 bp.

Immunoprecipitation:

Pre-clear the chromatin with Protein A/G magnetic beads.

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for

H3K27ac.

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-

specific binding.

Elution and Reverse Cross-linking:

Elute the chromatin from the beads.

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

Treat with RNase A and Proteinase K to remove RNA and protein.

DNA Purification and Library Preparation:
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Purify the ChIP DNA using a DNA purification kit or phenol-chloroform extraction.

Quantify the purified DNA.

Prepare a sequencing library from the ChIP DNA and an input control DNA sample.

Sequencing and Data Analysis:

Sequence the libraries on a next-generation sequencing platform.

Align the reads to the reference genome, call peaks, and perform differential binding

analysis to identify regions with changes in H3K27ac occupancy upon dCBP-1 treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15605703#application-of-dcbp-1-in-studying-
enhancer-promoter-communication]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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